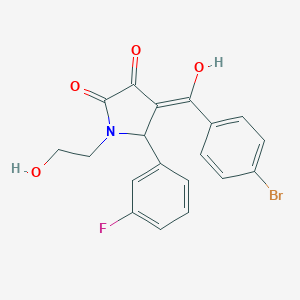
4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as BB-94, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. BB-94 belongs to the class of hydroxamic acid-based inhibitors of matrix metalloproteinases (MMPs), which are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of extracellular matrix (ECM) proteins.
作用机制
BB-94 is a potent inhibitor of 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, which are enzymes that are involved in the degradation of ECM proteins. This compound play a crucial role in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, overexpression of this compound has been associated with various diseases such as cancer, arthritis, and cardiovascular diseases. BB-94 inhibits the activity of this compound by binding to the active site of the enzyme and preventing the cleavage of ECM proteins.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BB-94 inhibits the activity of this compound in a dose-dependent manner. In addition, BB-94 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. BB-94 has also been shown to inhibit angiogenesis by preventing the formation of new blood vessels.
实验室实验的优点和局限性
BB-94 has several advantages for lab experiments. It is a potent inhibitor of 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one and can be used to study the role of this compound in various physiological processes. In addition, BB-94 has been extensively studied and its mechanism of action is well understood. However, BB-94 also has some limitations. It is a hydroxamic acid-based inhibitor and can be toxic at high concentrations. In addition, BB-94 is not selective for a specific MMP and can inhibit the activity of multiple this compound.
未来方向
BB-94 has several potential future directions. One potential future direction is the development of more selective MMP inhibitors that can target specific 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one without inhibiting the activity of other this compound. Another potential future direction is the development of MMP inhibitors that can penetrate the blood-brain barrier and be used to treat neurological diseases such as Alzheimer's disease. In addition, BB-94 can be used as a lead compound for the development of new inhibitors with improved pharmacological properties.
合成方法
BB-94 can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with 4-bromobenzoyl chloride to obtain 4-(4-bromobenzoyl)-3-fluoroaniline. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of sodium ethoxide to obtain 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification through crystallization.
科学研究应用
BB-94 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one are known to play a crucial role in the progression of cancer by facilitating tumor invasion and metastasis. BB-94 has been shown to inhibit the activity of this compound and prevent tumor growth in various animal models. In addition, BB-94 has also been shown to have anti-inflammatory properties and can be used to treat arthritis. BB-94 has also been studied for its potential use in preventing restenosis after angioplasty.
属性
分子式 |
C19H15BrFNO4 |
|---|---|
分子量 |
420.2 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChI 键 |
SZRXURZGOKSLNG-ICFOKQHNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
规范 SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
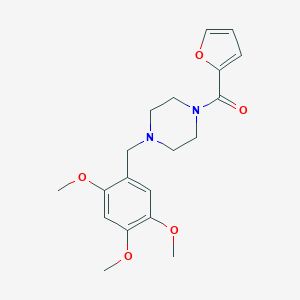
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
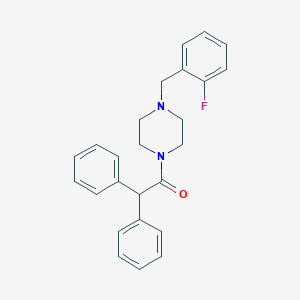
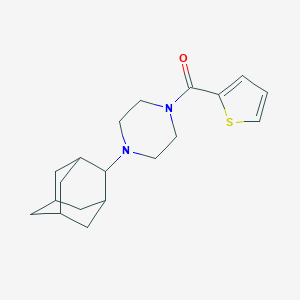


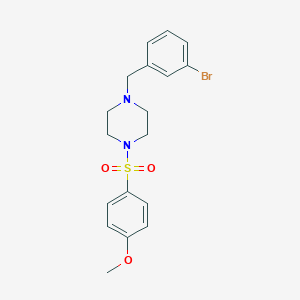
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)



![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)